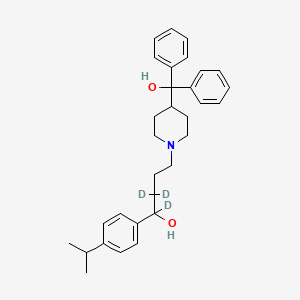

Decarboxy Fexofenadine-d3

Description

Contextualizing Decarboxy Fexofenadine-d3 (B12400786) within Fexofenadine (B15129) Metabolite Research

Fexofenadine is recognized as the major active metabolite of terfenadine, a second-generation antihistamine. drugbank.comnih.govresearchgate.net Unlike its parent drug, fexofenadine undergoes very limited metabolism in the body, with approximately 5% of a dose being metabolized by the liver and intestinal mucosa. drugbank.commdpi.comwikipedia.org The primary metabolic pathways result in the formation of a methyl ester and an azacyclonol (B1665903) derivative (MDL 4829). drugbank.com

Decarboxy Fexofenadine is not a major in-vivo metabolite but is significant as a photodegradation product, meaning it can form when Fexofenadine is exposed to ultraviolet light. This transformation involves a decarboxylation reaction that removes the carboxylic acid group. Therefore, research involving Decarboxy Fexofenadine and its deuterated analogue, Decarboxy Fexofenadine-d3, is typically focused on pharmaceutical stability, impurity profiling, and quality control rather than metabolic pathway analysis. pharmaffiliates.comresearchgate.net

Significance of Stable Isotope Labeling (d3) in Contemporary Chemical Biology

Stable isotope labeling is a non-radioactive method of tagging molecules for research purposes. medchemexpress.com In this technique, one or more atoms in a compound are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.com These labeled compounds are chemically almost identical to their unlabeled counterparts but possess a higher molecular weight. medchemexpress.com

The "d3" in this compound signifies that three hydrogen atoms have been replaced by deuterium atoms. nih.govlumiprobe.com This mass difference is the key to its utility. In analytical techniques like mass spectrometry (MS), the labeled and unlabeled compounds can be easily distinguished. sigmaaldrich.com This allows the d3-labeled compound to be used as an internal standard, a known quantity of which is added to a sample. clearsynth.com By comparing the MS signal of the target analyte to the signal of the internal standard, researchers can achieve highly accurate and precise quantification, a cornerstone of modern proteomics, metabolomics, and pharmacokinetic studies. sigmaaldrich.com

Overview of Academic Research Trajectories for this compound

The primary academic and industrial application of this compound is as an analytical standard. pharmaffiliates.comusbio.netclearsynth.com Its research trajectory is centered on its use as an internal standard for the accurate detection and quantification of Decarboxy Fexofenadine. pharmaffiliates.com

Key research areas include:

Impurity Profiling: Pharmaceutical regulations require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Decarboxy Fexofenadine is considered a potential impurity of Fexofenadine, and the d3-labeled version facilitates its precise measurement. researchgate.net

Stability Studies: The compound is crucial for studying the stability of Fexofenadine under various conditions, especially exposure to light. By quantifying the formation of the decarboxylated product, researchers can determine the degradation kinetics and establish appropriate storage and handling conditions. researchgate.net

Pharmacokinetic Studies: While Decarboxy Fexofenadine is not a major metabolite, labeled standards can be used in sensitive bioanalytical methods to track the disposition of any minor quantities that might be formed or present in a formulation.

Foundational Concepts of Decarboxylation in Pharmaceutical Science

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). wikipedia.org This reaction is fundamental in biochemistry, occurring in processes like amino acid metabolism, and in organic chemistry. wikipedia.orgacs.org

In pharmaceutical science, decarboxylation is significant for several reasons:

Metabolic Pathways: Some drugs undergo decarboxylation as part of their metabolic breakdown in the body, which can lead to the formation of active or inactive metabolites. benthamscience.com

Chemical Degradation: It is a common degradation pathway for pharmaceutical compounds, particularly those with a carboxylic acid functional group. This degradation can be induced by heat, light (photodecarboxylation), or changes in pH, leading to a loss of potency and the formation of potentially undesirable impurities. nih.gov The formation of Decarboxy Fexofenadine from Fexofenadine via photodegradation is a clear example of this process.

Synthesis and Formulation: Understanding decarboxylation is vital during drug synthesis to prevent unwanted side reactions and during formulation to ensure the final product remains stable throughout its shelf life. mdpi.com Generally, the removal of a polar carboxylic acid group increases the lipophilicity of the molecule. benthamscience.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol-d3 | pharmaffiliates.comusbio.netclearsynth.com |

| Molecular Formula | C₃₁H₃₆D₃NO₂ | usbio.netclearsynth.compharmaffiliates.com |

| Molecular Weight | 460.67 g/mol | usbio.netpharmaffiliates.com |

| CAS Number | 2714420-05-8 | pharmaffiliates.compharmaffiliates.com |

| Unlabeled CAS No. | 185066-37-9 | pharmaffiliates.comclearsynth.com |

Table 2: Structural Comparison of Fexofenadine and its Decarboxylated Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| Fexofenadine | C₃₂H₃₉NO₄ | 501.66 | Contains a carboxylic acid (-COOH) group. wikipedia.orgpharmaffiliates.com |

| Decarboxy Fexofenadine | C₃₁H₃₉NO₂ | 457.65 | The carboxylic acid group is replaced by a hydrogen atom. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (Decarboxy)-1-Oxo Fexofenadine-d10 Methanol (B129727) |

| 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester |

| 1-Oxo Fexofenadine-d10 Methyl Ester |

| Azacyclonol |

| Decarboxy Fexofenadine |

| This compound |

| Fexofenadine |

| Fexofenadine-D6 Methyl Ester |

Structure

3D Structure

Properties

Molecular Formula |

C31H39NO2 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol |

InChI |

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3/i14D2,30D |

InChI Key |

FZSQPQGERLSIOR-CTDYWGJISA-N |

Isomeric SMILES |

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)C)O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Decarboxy Fexofenadine D3

Strategies for the Isotopic Synthesis of Decarboxy Fexofenadine-d3 (B12400786) for Research Purposes

The synthesis of isotopically labeled compounds is crucial for research, particularly in pharmacokinetic and metabolic studies. For Decarboxy Fexofenadine-d3, the primary goal is the selective incorporation of three deuterium (B1214612) atoms into the parent molecule, Decarboxy Fexofenadine (B15129). pharmaffiliates.comclearsynth.com The "-d3" designation points to this modification, which provides a distinct mass signature for analytical purposes. clearsynth.com

General strategies for deuterium labeling often involve hydrogen-deuterium (H/D) exchange reactions. These methods can utilize deuterated reagents such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst, to replace protons with deuterons at specific molecular positions. researchgate.net While the specific synthesis for this compound is not detailed in the provided results, the common approaches include:

"Exchange Approach" : Treating the final, non-labeled Decarboxy Fexofenadine compound or a late-stage precursor with a deuterium source under conditions that promote H/D exchange. princeton.edu This could involve acid, base, or transition metal catalysis. researchgate.net

"Synthetic Approach" : Introducing deuterium-containing starting materials early in the synthetic route. princeton.edu This ensures the deuterium atoms are carried through the synthesis to the final product.

The synonym for this compound, 4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol-d3, suggests that the deuterium atoms may be located on the isopropyl group (1-methylethyl). clearsynth.com The synthesis would therefore target the methyl groups of the isopropyl moiety for deuteration. Isotopic labeling is a fundamental technique in analytical chemistry that allows for the precise tracking and quantification of molecules in complex systems.

Exploration of Synthetic Routes Yielding Decarboxylated Analogues

Decarboxy Fexofenadine is the non-deuterated parent structure of this compound. It is structurally different from Fexofenadine in that it lacks the carboxylic acid group on the phenyl ring, which is instead substituted with an isopropyl group. This structural change significantly alters the molecule's physicochemical properties.

Several synthetic routes can yield this decarboxylated analogue:

Photodegradation : One documented pathway is the photodegradation of Fexofenadine itself. researchgate.net Exposure to ultraviolet light can induce a decarboxylation reaction, eliminating the carboxylic acid functional group.

Circumventing Carboxylic Acid Formation : Synthetic strategies can be designed to avoid the formation of the carboxylic acid from the outset. A key intermediate in Fexofenadine synthesis is 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. If the hydrolysis of the nitrile group to a carboxylic acid is bypassed, this intermediate can serve as a precursor to the decarboxylated analogue.

Direct Coupling Methods : A more direct synthesis involves the coupling of a cyclopropyl (B3062369) ketone derivative with azacyclonol (B1665903) (diphenyl(piperidin-4-yl)methanol). google.com For instance, the reaction of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile with azacyclonol under thermal conditions can produce a direct precursor to Decarboxy Fexofenadine.

A general synthesis for fexofenadine derivatives involves reacting a suitable amine with a ketone precursor, often under reflux conditions. researchgate.net

Methodologies for Preparing Deuterium-Labeled Internal Standards

Deuterium-labeled compounds like this compound are invaluable as internal standards for quantitative bioanalysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development as it compensates for variability during sample preparation and instrumental analysis.

Methodologies for preparing such standards include:

Catalytic Hydrogen-Deuterium Exchange : This is a common method where the unlabeled compound is treated with a deuterium source (e.g., D₂O) and a catalyst to selectively exchange hydrogen atoms for deuterium. researchgate.net

Multi-step Synthesis : This approach involves using a deuterated starting material or reagent in a synthetic sequence. princeton.edu For complex molecules, this can be a lengthy process but allows for precise control over the location of the deuterium labels.

Microwave-Enhanced H/D Exchange : Microwave irradiation can be used to accelerate H/D exchange reactions, proving highly efficient for the direct deuterium labeling of drug compounds. researchgate.net

The ideal deuterated internal standard should have a high isotopic purity (e.g., ≥99% deuterated forms) and be chemically identical to the analyte to ensure it behaves similarly during extraction and chromatography. caymanchem.com The mass difference allows the mass spectrometer to distinguish between the analyte and the standard.

Chemical Transformations and Functional Group Modifications Relevant to this compound

The molecular structure of this compound contains several reactive sites that allow for various chemical transformations and functional group modifications. The primary functional groups include two hydroxyl groups (one secondary, one tertiary), a piperidine (B6355638) nitrogen, and two phenyl rings.

Potential chemical transformations include:

Oxidation : The secondary alcohol could be oxidized to a ketone using common oxidizing agents like potassium permanganate.

Reduction : The aromatic rings could potentially be reduced under specific conditions, although this would significantly alter the core structure.

Substitution : The hydroxyl groups are susceptible to substitution reactions. For example, they can be converted to ethers or esters. The development of deoxyfluorination reagents also presents a strategy for converting hydroxyl groups into carbon-fluorine bonds, which can alter a molecule's properties. nih.gov

Reactions at the Piperidine Nitrogen : The tertiary amine of the piperidine ring can undergo reactions such as N-alkylation or N-oxidation.

These modifications can be used to create a library of related compounds for structure-activity relationship (SAR) studies or to fine-tune the molecule's properties.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2714420-05-8 pharmaffiliates.com | C₃₁H₃₆D₃NO₂ pharmaffiliates.com | 460.67 pharmaffiliates.com |

| Decarboxy Fexofenadine (unlabeled) | 185066-37-9 clearsynth.com | C₃₁H₃₉NO₂ | 457.65 |

| (Decarboxy)-1-Oxo Fexofenadine-d10 Methanol (B129727) | N/A | C₃₂H₂₉D₁₀NO₃ pharmaffiliates.com | 495.72 pharmaffiliates.com |

| Fexofenadine | 83799-24-0 wikipedia.org | C₃₂H₃₉NO₄ wikipedia.org | 501.667 wikipedia.org |

| Fexofenadine-d10 | 1215821-44-5 (HCl salt) caymanchem.com | C₃₂H₂₉D₁₀NO₄ caymanchem.com | 511.7 (free base) |

Table 2: Analytical Parameters for Decarboxy Fexofenadine

| Method | Parameter | Value | Reference |

| HPLC | Retention time | 4.18 min (C18 column, acetonitrile/water) | |

| LC-MS | Molecular ion | m/z 481 [MH]⁺ | |

| ¹H NMR (CDCl₃) | Key signals | δ 1.45 (s, 6H, CH₃), δ 3.22 (m, 4H, piperidine) |

Advanced Bioanalytical Methodologies for Decarboxy Fexofenadine D3 Quantification and Characterization

Development and Validation of Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Methods for Decarboxy Fexofenadine-d3 (B12400786)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of Decarboxy Fexofenadine-d3 due to its high sensitivity, selectivity, and speed. The development of a robust LC-MS/MS method necessitates meticulous optimization of both chromatographic and mass spectrometric parameters.

Chromatographic separation is typically achieved using reversed-phase C18 columns. nih.gov Gradient elution with a mobile phase consisting of an organic solvent (such as methanol (B129727) or acetonitrile) and an aqueous buffer (often containing ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed to ensure optimal separation from endogenous matrix components and other related substances. nih.govbjmu.edu.cn

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is generally utilized. The precursor ion of this compound would be expected to be [M+H]+, similar to fexofenadine (B15129). Multiple reaction monitoring (MRM) is employed for quantification, tracking specific precursor-to-product ion transitions. While specific transitions for this compound are established during method development, they are based on the fragmentation patterns of the non-deuterated analog. For fexofenadine, a common transition is m/z 502.1 → 466.2. nih.gov Given the deuterium (B1214612) labeling in this compound, a corresponding shift in the mass-to-charge ratio of the precursor and potentially the product ions would be observed.

Method validation is performed in accordance with regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov The linearity of the method is established over a specific concentration range, with correlation coefficients (r) consistently exceeding 0.99. nih.gov

Interactive Data Table: Typical LC-MS/MS Parameters for Fexofenadine Analysis (Adaptable for this compound)

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 10 mmol/L ammonium acetate and 0.1% formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitored Transition (Fexofenadine) | m/z 502.1 → 466.2 |

| Internal Standard | Glipizide or a deuterated analog |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Utilization of this compound as a Stable Isotope Internal Standard in Bioanalytical Assays

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays for the quantification of its non-deuterated counterpart. nih.govaptochem.com The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based bioanalysis. aptochem.comwisdomlib.org This is because the physicochemical properties of a SIL-IS are nearly identical to the analyte of interest. researchgate.net

This similarity ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer source. aptochem.comrsc.org By adding a known amount of this compound to the sample at the beginning of the extraction process, it can effectively compensate for variations that may occur during sample preparation and analysis. wisdomlib.org The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to improved accuracy and precision of the measurement. lcms.cz

The use of deuterated standards like this compound significantly enhances the robustness and reliability of bioanalytical methods, making them suitable for high-throughput analysis in clinical and preclinical studies. aptochem.comlcms.cz

Advanced Chromatographic Separation Techniques for this compound and Related Metabolites

The separation of this compound from its parent drug, fexofenadine, and other potential metabolites is crucial for accurate quantification. Advanced chromatographic techniques are employed to achieve the necessary resolution. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. nih.govresearchgate.net

Columns with different stationary phases, such as C8 or phenyl columns, can be utilized to fine-tune the separation based on the specific physicochemical properties of the analytes. nih.govukaazpublications.com The mobile phase composition, including the organic modifier, pH, and additives like triethylamine (B128534) or ion-pairing agents, can be optimized to improve peak shape and resolution. nih.govd-nb.info For instance, a mobile phase comprising 1% triethylamine phosphate (B84403) (pH 3.7), acetonitrile, and methanol has been used for the separation of fexofenadine and its related compounds. nih.gov

In some cases, chiral chromatography may be necessary if stereoisomers of the metabolites are present and need to be resolved. researchgate.net The use of a chiral mobile phase additive, such as β-cyclodextrin, can facilitate the separation of isomers on a standard reversed-phase column. researchgate.net

Spectroscopic and Spectrometric Characterization of this compound in Research Samples

The characterization of this compound in research samples relies heavily on mass spectrometry. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of the molecule by analyzing its fragmentation pattern. The fragmentation of this compound is expected to be very similar to that of its non-deuterated analog, with a mass shift corresponding to the number of deuterium atoms. The characteristic product ions of fexofenadine include m/z 466.2, which corresponds to the loss of a specific fragment from the parent molecule. nih.gov

While other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the initial structural confirmation of the synthesized standard, they are not typically used for the routine analysis of research samples due to lower sensitivity compared to mass spectrometry.

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C26H30D3NO3 |

| Monoisotopic Mass | 410.26 g/mol |

| Precursor Ion [M+H]+ | m/z 411.27 |

| Major Fragment Ion | Expected shift from fexofenadine's m/z 466.2 fragment |

Quality Control and Assurance Protocols for this compound Analytical Standards

The quality of the this compound analytical standard is critical to the accuracy and reliability of any bioanalytical method. tandfonline.com Rigorous quality control (QC) and quality assurance (QA) protocols are therefore essential.

The identity and purity of the standard must be unequivocally confirmed. This is typically achieved through a combination of analytical techniques, including:

Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

NMR Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

Chromatographic Purity: HPLC with UV or MS detection is used to assess the presence of any impurities. The purity of the standard should be as high as possible, ideally exceeding 98%.

The certificate of analysis (CoA) for the analytical standard should provide detailed information on its identity, purity, and concentration. The stability of the standard in solution and under various storage conditions should also be evaluated to ensure its integrity throughout its use. tandfonline.com During its use in bioanalytical assays, the response of the internal standard is monitored to detect any potential issues with sample processing or instrument performance. wuxiapptec.com

Metabolic Formation and Biotransformation Pathways of Decarboxy Fexofenadine Non Human/in Vitro Focus

Investigation of Fexofenadine (B15129) Decarboxylation in Preclinical Biological Systems

Direct evidence for the metabolic decarboxylation of fexofenadine in preclinical biological systems is notably scarce in publicly available scientific literature. The majority of preclinical studies, including those utilizing rat liver microsomes and hepatocytes, have concluded that fexofenadine is metabolically stable. These in vitro systems are standard models for predicting the metabolic pathways of xenobiotics in vivo. The consistent observation across these studies is the limited biotransformation of the fexofenadine molecule.

However, the chemical feasibility of fexofenadine decarboxylation has been demonstrated under non-metabolic conditions. A study investigating the photodegradation of fexofenadine identified a decarboxylated product. nih.govresearchgate.netresearchgate.net When exposed to UVC light at 254 nm in a methanolic solution, fexofenadine was found to degrade into two primary products, one of which was characterized as the isopropyl derivative formed through decarboxylation. nih.govuba.ar While this observation is not a direct result of enzymatic action in a biological system, it confirms that the fexofenadine structure can undergo decarboxylation, yielding a stable derivative.

This finding from photodegradation studies provides a basis for considering the potential, albeit likely minor, for a similar transformation to occur in a biological matrix, either enzymatically or through non-enzymatic chemical reactions. The table below summarizes the findings from the photodegradation study.

| Condition | Compound | Transformation | Product Identified |

| UVC light (254 nm) in methanol (B129727) | Fexofenadine | Decarboxylation | Isopropyl derivative |

Identification of Enzymatic Systems and Isoforms Potentially Involved in Decarboxy Fexofenadine-d3 (B12400786) Formation (e.g., Cytochrome P450s, other decarboxylases)

Given the lack of direct evidence for the metabolic formation of decarboxy fexofenadine, the identification of specific enzymatic systems responsible for this transformation remains hypothetical. However, based on the known mechanisms of xenobiotic metabolism, several enzyme families could potentially catalyze such a reaction.

Cytochrome P450 (CYP) Enzymes: While fexofenadine is recognized as not being a significant substrate for CYP enzymes, some CYPs are known to catalyze decarboxylation reactions. nih.gov For instance, the CYP152 family of enzymes can catalyze the hydrogen peroxide-dependent decarboxylation of fatty acids to produce alkenes. sc.edunih.govjeremiahbartz.comresearchgate.net This process is initiated by the abstraction of a hydrogen atom by the highly reactive Compound I intermediate of the P450 catalytic cycle. jeremiahbartz.com Although fexofenadine's structure is significantly different from a fatty acid, the general capability of certain P450 isoforms to mediate decarboxylation suggests a potential, though unconfirmed, role.

Other Decarboxylases: The decarboxylation of organic acids is a fundamental biological reaction catalyzed by a diverse group of enzymes known as decarboxylases or carboxy-lyases. nih.govallen.in These enzymes are often cofactor-dependent, utilizing biotin, flavin, NAD, or pyridoxal (B1214274) 5'-phosphate to facilitate the removal of a carboxyl group. nih.govutsa.edu The involvement of such enzymes in the biotransformation of xenobiotics is a recognized pathway for the degradation of various foreign compounds. nih.govresearchgate.net It is plausible that a non-specific decarboxylase could act on fexofenadine, though no such activity has been reported.

It is critical to reiterate that the involvement of these enzymatic systems in the formation of decarboxy fexofenadine-d3 is speculative and not supported by direct experimental evidence with fexofenadine or its deuterated analogs.

Comparative Biotransformation Studies of Fexofenadine-d3 Leading to this compound Across in vitro and Animal Models

Comprehensive comparative biotransformation studies focusing on the formation of this compound across various in vitro and animal models are not available in the existing scientific literature. The metabolic profile of fexofenadine has been investigated in several preclinical species, including rats, and the consistent finding is a very low rate of metabolism.

In studies with rats, fexofenadine is primarily eliminated unchanged. fda.govfda.gov A review of the preclinical data submitted for drug approval indicates that metabolism studies were conducted in bile duct cannulated rats, and the majority of the administered dose was recovered as the parent compound. fda.gov These findings align with in vitro studies using rat hepatocytes, which also demonstrate minimal metabolic turnover of fexofenadine.

The general consensus from preclinical evaluations is that fexofenadine's interaction with metabolic enzymes is insignificant, a characteristic that distinguishes it from its predecessor, terfenadine. researchgate.net This metabolic stability is a key feature of fexofenadine's safety profile. The table below summarizes the general metabolic disposition of fexofenadine in preclinical models, which does not indicate decarboxylation as a significant pathway.

| Preclinical Model | Key Findings on Fexofenadine Metabolism |

| Rat Liver Microsomes | Limited metabolic activity observed. |

| Rat Hepatocytes | Primarily unchanged fexofenadine recovered. |

| In vivo Rat Studies | Majority of the dose excreted as the parent drug. |

Mechanistic Insights into the Decarboxylation Process in Biological Matrices

In the absence of direct evidence for the enzymatic decarboxylation of fexofenadine, mechanistic insights must be drawn from general principles of chemical and biochemical decarboxylation.

Enzymatic Decarboxylation Mechanisms: Enzymatic decarboxylation reactions proceed through various mechanisms, often involving the stabilization of a carbanion intermediate following the removal of carbon dioxide. utsa.edu As mentioned earlier, cofactors such as pyridoxal phosphate (B84403) can form a Schiff base with the substrate, providing an electron sink to facilitate decarboxylation. wikipedia.org Metal-dependent decarboxylases can utilize a divalent metal ion to stabilize the negative charge of the carboxylate group, promoting the cleavage of the C-C bond. nih.gov Some cytochrome P450 enzymes employ a radical-based mechanism where hydrogen abstraction initiates a cascade of events leading to decarboxylation. sc.edujeremiahbartz.comresearchgate.net

Non-Enzymatic Decarboxylation: The observation of fexofenadine decarboxylation under photolytic conditions suggests that this transformation can also occur through a non-enzymatic, chemical process. nih.govuba.ar In a biological matrix, it is conceivable that reactive oxygen species or other endogenous reactive molecules could potentially induce a similar chemical degradation, although this would not be considered a true metabolic pathway.

Degradation Pathways and Chemical Stability Investigations of Decarboxy Fexofenadine D3

Elucidation of Photodegradation Mechanisms Affecting Decarboxy Fexofenadine-d3 (B12400786)

Decarboxy Fexofenadine (B15129) is a known photodegradation product of Fexofenadine, formed through a decarboxylation reaction upon exposure to light. nih.govresearchgate.netcymitquimica.com Stress studies have identified photostability as a critical factor in the stability of Fexofenadine. nih.govresearchgate.netuba.ar When Fexofenadine is exposed to UVC light at 254 nm in methanolic solutions, two primary photodegradation products are formed. nih.govuba.ar

The first is the isopropyl derivative, which is Decarboxy Fexofenadine itself, resulting from the loss of the carboxyl group. nih.govresearchgate.net The second major product is a benzophenone (B1666685) compound. nih.govresearchgate.netuba.ar The formation of this compound is believed to occur through a mechanism involving the rearrangement of the aromatic rings and subsequent oxidation reactions. nih.govresearchgate.netuba.ar These findings underscore the importance of protecting solutions containing Fexofenadine and its derivatives, such as Decarboxy Fexofenadine-d3, from light to prevent the formation of these degradation products. nih.govuba.ar

Assessment of Chemical Stability under Various Environmental and Storage Conditions

Forced degradation studies on the parent compound, Fexofenadine, provide insight into the chemical stability of its derivatives under various stress conditions. These studies typically involve exposure to acid, base, oxidation, heat, and light. nih.govdoaj.org

Fexofenadine hydrochloride has been shown to degrade significantly under acidic, basic, and oxidative conditions. nih.govbanglajol.infoimedpub.com In contrast, negligible degradation is often observed under neutral hydrolytic and photolytic stress conditions. nih.govbanglajol.info However, some studies have noted that photostability can be the most adverse stability factor. nih.govresearchgate.net

Under thermal stress, such as dry heat at 80°C or 105°C for extended periods, Fexofenadine shows a degree of degradation. nih.govimedpub.comnih.gov The compound is generally found to be stable under humidity (e.g., 25°C/90% RH for 7 days) and neutral hydrolytic conditions (water at 80°C). nih.gov

The following table summarizes findings from various forced degradation studies on Fexofenadine, which informs the expected stability of this compound.

| Stress Condition | Specifics of Treatment | Observed Degradation | Source |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 60°C for 3.5 h | Slight degradation | nih.gov |

| Acid Hydrolysis | 0.5 N HCl at 80°C for 4 h | Significant degradation (17.49% loss) | nih.govnih.gov |

| Base Hydrolysis | 2 N NaOH at 60°C for 24 h | Slight degradation | nih.gov |

| Base Hydrolysis | 0.5 M NaOH at 80°C | Significant degradation (10.66% loss) | nih.gov |

| Oxidation | 3% H₂O₂ at 60°C for 5 h | Significant degradation | nih.gov |

| Oxidation | 30% H₂O₂ at 80°C for 2 h | Very significant degradation (77.99% loss) | nih.gov |

| Thermal (Dry Heat) | 105°C for 24 h | Slight degradation | nih.gov |

| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Stable | nih.gov |

| Neutral Hydrolysis | Water at 80°C for 4 h | Stable | nih.gov |

| Humidity | 25°C / 90% RH for 7 days | Stable | nih.gov |

Identification and Structural Elucidation of Degradation Products of this compound

The investigation of Fexofenadine's degradation pathways has led to the isolation and structural characterization of several key degradation products. These products are identified using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Key identified degradation products include:

N-oxide of Fexofenadine : Formed under oxidative stress conditions (e.g., exposure to hydrogen peroxide), this major degradation product has been identified and characterized by ESI-MS/MS, ¹H, and ¹³C NMR as 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. researchgate.netnih.gov

Isopropyl Derivative (Decarboxy Fexofenadine) : This is a primary photodegradation product resulting from the decarboxylation of the Fexofenadine molecule upon exposure to UV light. nih.govresearchgate.net

Benzophenone Compound : Another major photodegradation product, this compound is formed through rearrangement of aromatic rings and subsequent oxidation reactions. nih.govresearchgate.netuba.ar

These findings indicate that while this compound is a degradation product itself, the remaining parts of its molecular structure can be susceptible to further degradation, particularly through oxidation of the piperidine (B6355638) nitrogen.

Kinetic Analysis of this compound Degradation Processes

Kinetic studies have been performed to understand the rate at which Fexofenadine degrades under different stress conditions. The degradation processes of Fexofenadine have been found to follow specific kinetic models, which can be extrapolated to its decarboxylated derivative.

Studies on the photodegradation of Fexofenadine hydrochloride in both methanol (B129727) and water solutions have demonstrated that the process can be described by second-order kinetics . researchgate.net This analysis was conducted by exposing the drug to UV light at 254 nm and monitoring its concentration over time using a stability-indicating HPLC method. researchgate.net

In contrast, a comparative stability study subjecting Fexofenadine to degradation under conditions of high temperature at various pH levels, as well as UV/VIS light at different pHs, concluded that the degradation processes followed first-order kinetics . nih.govresearchgate.net One study found the degradation in 2 M HCl and 2 M NaOH at high temperatures to be first-order reactions, with a half-life (t₅₀) of 1.18 hours in the acidic medium and 2.82 hours in the alkaline medium. nih.gov The differing kinetic orders reported in various studies may be attributable to the specific experimental conditions, such as the solvent used, pH, and the nature of the light source. nih.govresearchgate.net

Theoretical and Computational Chemistry Aspects of Decarboxy Fexofenadine D3

Molecular Modeling and Conformational Analysis of Decarboxy Fexofenadine-d3 (B12400786)

Molecular modeling of Decarboxy Fexofenadine-d3 would be instrumental in understanding its three-dimensional structure and flexibility. This process would typically commence with the generation of a 2D structure, which is then converted into a 3D model. Energy minimization calculations, using force fields such as MMFF94 or AMBER, would follow to identify the most stable conformation (the one with the lowest potential energy).

Conformational analysis would further explore the molecule's flexibility by identifying various low-energy conformers. Techniques like systematic or stochastic conformational searches could be employed to rotate the molecule's rotatable bonds and calculate the energy of each resulting conformation. The results would provide a conformational profile, highlighting the most likely shapes the molecule adopts under physiological conditions. For a molecule like this compound, key areas of conformational freedom would include the bond linking the piperidine (B6355638) ring to the butyl chain and the bonds within the butyl chain itself. Understanding these conformational preferences is a prerequisite for more advanced computational studies.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Molecular Formula | C31H36D3NO2 | Provides the elemental composition. |

| Molecular Weight | ~460.69 g/mol | Important for mass spectrometry and reaction stoichiometry. |

| Number of Rotatable Bonds | ~10 | Indicates the degree of molecular flexibility. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Influences membrane permeability and oral bioavailability. |

Note: The values in this table are theoretical estimations and would require confirmation through dedicated computational software.

In Silico Prediction of Formation and Degradation Pathways for this compound

In silico methods can be employed to predict the formation and potential degradation pathways of this compound. Studies have shown that the non-deuterated Decarboxy Fexofenadine (B15129) is a significant photodegradation product of fexofenadine. nih.govresearchgate.net The formation occurs via a light-induced decarboxylation of the parent molecule. researchgate.net It is highly probable that this compound would be formed through an analogous photodegradation pathway from a deuterated fexofenadine precursor.

For predicting further degradation, computational tools that simulate metabolic and environmental degradation pathways could be utilized. These tools employ databases of known biotransformations and chemical reactions to predict how a molecule might be modified. For this compound, potential degradation pathways could involve oxidation of the aromatic rings or the piperidine nitrogen, as well as cleavage of the ether linkage, similar to what has been observed for other fexofenadine-related compounds. mdpi.comnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide deep insights into the electronic structure and reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.

From these calculations, a variety of electronic properties can be derived:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom would further quantify the molecule's polarity and reactivity at specific sites.

Such calculations have been performed on the parent compound, fexofenadine, to understand its pharmacological activity. nih.gov A similar approach for this compound would help in predicting its chemical behavior and potential interactions with other molecules.

Ligand-Protein Interaction Modeling for this compound (Hypothetical, non-pharmacological focus)

While the focus here is non-pharmacological, understanding the potential interactions of this compound with various proteins is crucial for assessing its environmental and biological fate. Molecular docking is a computational technique that can predict the preferred orientation of a ligand when bound to a protein's active site.

For instance, studies have investigated the binding of fexofenadine to proteins like bovine serum albumin (BSA), a major transport protein in the bloodstream. nih.gov A hypothetical docking study of this compound with BSA or other environmental proteins could reveal its binding affinity and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). This would help in predicting its distribution and persistence in biological systems.

Table 2: Potential Interacting Proteins and Significance of Modeling

| Protein Target | Type of Interaction | Significance of Modeling |

|---|---|---|

| Bovine Serum Albumin (BSA) | Non-covalent binding | Predicts potential for bioaccumulation and transport in organisms. |

| Environmental Degrading Enzymes (e.g., Cytochrome P450s) | Catalytic transformation | Helps in predicting the environmental degradation rate and formation of further byproducts. |

These modeling studies would be purely predictive and would require experimental validation to confirm the findings.

Future Directions in Decarboxy Fexofenadine D3 Academic Research

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The quantification and identification of deuterated metabolites like decarboxy fexofenadine-d3 (B12400786) necessitate the continuous evolution of analytical technologies. While established methods such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectroscopy are foundational, future research is geared towards overcoming their limitations, particularly in distinguishing and quantifying isotopically labeled compounds from their native counterparts and other impurities. nih.govdergipark.org.tr

Advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) offer significant improvements in resolution and speed for separating fexofenadine (B15129) from its impurities and degradation products. nih.govmdpi.com The future, however, lies in the hyphenation of these chromatographic techniques with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become indispensable for their high sensitivity and selectivity in analyzing drugs and their metabolites in biological matrices. nih.govmdpi.com

A significant challenge in the analysis of deuterated compounds is the Chromatographic Deuterium (B1214612) Effect (CDE), where deuterated and non-deuterated compounds exhibit different retention times. acs.org Future research will focus on optimizing chromatographic conditions, including the selection of analytical columns (e.g., ODS, polar ODS, biphenyl, and pentafluorophenyl) and mobile phases, to minimize or leverage the CDE for better separation and analysis. acs.org Understanding these mechanisms is crucial for developing robust analytical methods for deuterated drugs and their metabolites, ensuring accurate quantification, and controlling for isotopic and chemical purity. acs.org

| Analytical Technology | Application in Fexofenadine Metabolite Analysis | Future Research Focus |

| HPLC with UV Detection | Widely used for the determination of fexofenadine in pharmaceutical dosage forms. nih.govdergipark.org.trscholarsresearchlibrary.com | Enhancing sensitivity for low-level deuterated metabolites; overcoming limitations in distinguishing isotopic impurities. |

| UPLC | Development of stability-indicating methods for separating fexofenadine from process-related impurities and degradation products with higher resolution and speed. nih.govmdpi.com | Optimization for rapid screening of deuterated compound libraries. |

| LC-MS/MS | Leading technique for pharmacokinetic studies and quantification of fexofenadine and its metabolites in biological samples due to high sensitivity and selectivity. nih.govmdpi.com | Developing methods to account for matrix effects and CDE for accurate quantification of labeled standards like Decarboxy Fexofenadine-d3. |

| Capillary Electrophoresis | Alternative method for the quantitation of fexofenadine in pharmaceutical dosage forms. dergipark.org.trnih.gov | Exploring its application for chiral separation of fexofenadine enantiomers and their deuterated metabolites. |

Deeper Investigation into Undiscovered Biotransformation Pathways and Enzymes

Fexofenadine is noted for its minimal hepatic metabolism, with less than 5% of a dose being metabolized. wikipedia.orgdrugbank.com The majority of the drug is excreted unchanged, primarily in the feces (around 80%) and to a lesser extent in the urine (about 11-12%). wikipedia.orgyoutube.com This limited biotransformation is a key characteristic of the drug's pharmacokinetic profile.

The known metabolic transformation is minor, with the primary identified metabolites being a methyl ester of fexofenadine and another compound identified as MDL 4829. drugbank.com However, the specific enzymes responsible for these metabolic reactions have not been fully elucidated. drugbank.com While cytochrome P450 enzymes play a negligible role, various transporters like P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs) are crucial for the drug's disposition. mdpi.comnih.gov

Future academic research, utilizing this compound as a tracer, can focus on identifying these undiscovered minor metabolic pathways. The stability of the deuterium label allows for sensitive tracking and differentiation of the metabolite from endogenously present molecules, facilitating the discovery of novel, low-abundance metabolites. clearsynth.comdntb.gov.ua This research could involve in-vitro studies with human liver microsomes and in-vivo studies to precisely map the metabolic fate of fexofenadine and identify the specific enzymes and transporters involved in its minimal biotransformation.

| Metabolite/Pathway | Description | Role of this compound in Future Research |

| Unchanged Fexofenadine | Approximately 95% of the drug is excreted without being metabolized. nih.gov | Serve as a stable internal standard for accurately quantifying the parent drug during metabolic studies. |

| Methyl Ester of Fexofenadine | An identified metabolite accounting for a small percentage of the dose. drugbank.com | Aid in tracing the esterification pathway and identifying the responsible esterase enzymes. |

| MDL 4829 | A second identified minor metabolite of fexofenadine. drugbank.com | Help in elucidating the formation pathway of this metabolite. |

| Undiscovered Pathways | Potential for other minor metabolic transformations that have not yet been identified. | As a stable isotope-labeled tracer, it can be used in sensitive mass spectrometry studies to detect and identify previously unknown, low-level metabolites. clearsynth.comdntb.gov.ua |

Advancements in Synthetic Methodologies for Deuterium-Labeled Metabolites

The synthesis of deuterium-labeled compounds is essential for their use in metabolic studies, analytical chemistry, and drug discovery. researchgate.net The incorporation of deuterium can improve the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net

Several methods exist for the synthesis of deuterated compounds. clearsynth.com These can be broadly categorized into chemical synthesis and biosynthesis. Chemical synthesis involves introducing deuterium atoms through various reactions, while biosynthesis uses living organisms to incorporate deuterated precursors. clearsynth.com

Future advancements will likely focus on improving the efficiency, cost-effectiveness, and scalability of these methods. clearsynth.comresearchgate.net Developing more selective and direct C-H to C-D exchange reactions is a key area of research. researchgate.net The use of microwave-assisted synthesis has already shown promise in accelerating H/D exchange reactions. hwb.gov.in For a complex molecule like this compound, research will aim to develop multi-step synthetic routes starting from commercially available deuterated building blocks or employing late-stage deuteration techniques. researchgate.net

| Synthetic Method | Description | Reagents/Conditions | Applicability to this compound |

| Hydrogen-Deuterium (H/D) Exchange | Direct replacement of a hydrogen atom with a deuterium atom on the target molecule or a late-stage intermediate. researchgate.nethwb.gov.in | Deuterated solvents (e.g., D₂O), deuterated acids or bases, microwave irradiation. researchgate.nethwb.gov.in | Potentially useful for late-stage deuteration, but may lack regioselectivity. |

| Reductive Deuteration | Introduction of deuterium by reducing functional groups like alkenes or carbonyls. researchgate.net | Deuterium gas (D₂) with a catalyst (e.g., Pd/C), sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net | Applicable if suitable precursors with reducible functional groups are part of the synthetic route. |

| Dehalogenation-Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Deuterium gas (D₂) and a catalyst like Palladium on carbon (Pd/C). researchgate.net | Useful if a halogenated intermediate of the decarboxylated fexofenadine structure is synthesized. |

| Multi-step Synthesis | Building the molecule from commercially available deuterated starting materials. researchgate.net | Varies depending on the specific route; may involve deuterated reagents like CD₃I or D₆-acetone. researchgate.net | Offers precise control over the location of the deuterium labels (e.g., on the d3-methyl group). |

Integration of Omics Technologies for Comprehensive Metabolite Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, systems-level approach to understanding drug action and metabolism. nih.govmdpi.com Metabolomics, in particular, aims to provide a comprehensive profile of all small-molecule metabolites in a biological system, offering a direct snapshot of its physiological state. nih.govbiobide.com

The integration of these technologies is a key future direction for research involving this compound. Metabolomic studies using high-resolution mass spectrometry can identify distinct metabolic signatures associated with fexofenadine administration. nih.gov In such studies, deuterated standards like this compound are crucial for accurate identification and quantification of metabolites, helping to correct for matrix effects and improving the reliability of the data. acs.org

By combining metabolomic data with genomic and proteomic data, researchers can connect changes in metabolite levels to specific genes and proteins. mdpi.com This integrated multi-omics approach can elucidate the complete molecular mechanisms of fexofenadine's biotransformation, identify biomarkers for drug response, and pave the way for personalized medicine in allergy treatment. biobide.comnih.govresearchgate.net

| Omics Technology | Role in Fexofenadine Research | Contribution of this compound |

| Genomics | Identifies genetic variations (e.g., in transporter genes like OATPs) that may influence fexofenadine's pharmacokinetics. mdpi.combiobide.com | Can be used in pharmacogenomic studies to correlate genetic makeup with the metabolic fate of the drug. |

| Transcriptomics | Reveals changes in gene expression (mRNA levels) in response to fexofenadine, highlighting affected pathways. mdpi.combiobide.com | Helps to understand how the presence of specific metabolites might alter gene expression. |

| Proteomics | Studies changes in protein expression, identifying the specific enzymes and transporters that interact with fexofenadine and its metabolites. nih.govbiobide.com | Facilitates the identification of proteins that specifically bind to or transport the decarboxylated metabolite. |

| Metabolomics | Provides a comprehensive profile of metabolites, identifying metabolic signatures associated with fexofenadine efficacy and biotransformation. nih.govnih.gov | Serves as an essential internal standard for the accurate quantification of the decarboxylated metabolite in complex biological samples. acs.org |

Role of this compound in Understanding Drug Degradation and Impurity Profiling

Stability testing is a critical component of pharmaceutical development, ensuring that a drug product maintains its quality, safety, and efficacy over time. Forced degradation studies are performed to identify potential degradation products and develop stability-indicating analytical methods. nih.govmdpi.com

Fexofenadine has been shown to degrade under various stress conditions, including oxidative, acidic, basic, and photolytic stress. mdpi.comnih.govbanglajol.info Notably, photolytic degradation can lead to the decarboxylation of fexofenadine, forming the "decarboxy" derivative. researchgate.net The identification and quantification of such degradation products are vital for ensuring the safety and quality of the pharmaceutical formulation.

This compound is an invaluable tool in this context. As a stable isotope-labeled internal standard, it allows for the precise and accurate quantification of the corresponding non-labeled degradation product in stability samples. dntb.gov.ua This is particularly important when developing and validating stability-indicating methods, such as UPLC, to ensure that all potential impurities and degradants are well-resolved from the active pharmaceutical ingredient. nih.govmdpi.com The use of labeled standards helps to create a comprehensive impurity profile, which is a regulatory requirement and essential for product quality control.

| Impurity/Degradant | Origin | Analytical Method | Role of this compound |

| Keto Fexofenadine (Impurity A) | Process-related impurity. nih.gov | RP-HPLC, UPLC. nih.gov | N/A (Specific standard for this impurity would be used). |

| Meta Isomer of Fexofenadine (Impurity B) | Process-related impurity. nih.gov | RP-HPLC, UPLC. nih.gov | N/A (Specific standard for this impurity would be used). |

| Methyl Ester of Fexofenadine (Impurity C) | Process-related impurity/Metabolite. nih.govdrugbank.com | RP-HPLC, UPLC. nih.gov | N/A (Specific standard for this impurity would be used). |

| N-oxide Impurity | Oxidative degradation product. nih.govmdpi.com | RP-UPLC, ESI-MS/MS. nih.govmdpi.com | N/A (Specific standard for this impurity would be used). |

| Decarboxy Fexofenadine | Photodegradation product. researchgate.net | HPLC, TLC. researchgate.net | Serves as a precise internal standard for the quantification of this specific degradant during photostability studies. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Decarboxy Fexofenadine-d3 in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance precision. Ensure calibration curves are validated over the expected concentration range (e.g., 1–1000 ng/mL). Chromatographic conditions should include a C18 column and gradient elution with mobile phases containing 0.1% formic acid in water/acetonitrile .

Q. How should researchers handle isomeric impurities during synthesis or purification of this compound?

- Methodological Answer : Employ chiral stationary phases in HPLC for isomer separation, as described in USP guidelines for related compounds (e.g., Cefdinir decarboxy open ring lactone isomers). Monitor retention times (e.g., 1.61–1.64 minutes) and validate resolution using spiked impurity standards .

Q. What are the common impurities associated with this compound, and what thresholds are considered acceptable?

- Methodological Answer : Refer to pharmacopeial standards (e.g., USP) for impurity profiling. For example, individual unidentified impurities should not exceed 0.2%, and total impurities should remain below 3.0% under specified chromatographic conditions. Use peak area normalization for quantification .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under stress conditions (e.g., light, heat, pH)?

- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 60°C), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B guidelines). Monitor degradation products via HPLC-MS and compare retention times to known impurities .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, matrix effects). Validate assay cross-comparability by reanalyzing stored samples with a harmonized protocol. Address heterogeneity via subgroup analysis or mixed-effects models .

Q. How can metabolic pathways of this compound be elucidated in in vitro systems?

- Methodological Answer : Use hepatic microsomes or hepatocyte incubations with NADPH cofactors. Identify phase I/II metabolites via ultra-high-resolution MS and isotope pattern matching. Compare fragmentation patterns to synthetic reference standards .

Q. What experimental approaches validate the specificity of this compound assays in complex matrices (e.g., plasma, tissue)?

- Methodological Answer : Conduct matrix effect studies by spiking analyte-free matrices with this compound and assessing recovery (85–115%). Use post-column infusion to detect ion suppression/enhancement. Cross-validate with orthogonal techniques like LC-HRMS or immunoaffinity extraction .

Methodological Considerations

- Data Analysis : Use software tools (e.g., Skyline, XCMS) for non-targeted metabolomics or impurity tracking. Apply stringent acceptance criteria (e.g., ±20% accuracy for LC-MS) .

- Literature Review : Prioritize peer-reviewed journals and regulatory guidelines (e.g., USP, ICH). Avoid non-English sources unless critical data are unavailable .

- Ethical Compliance : Adhere to institutional protocols for animal/human studies, especially when investigating metabolic or toxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.